molecular formula C18H22N2O2 B2393985 1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea CAS No. 1351642-98-2

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea

Cat. No.: B2393985
CAS No.: 1351642-98-2
M. Wt: 298.386
InChI Key: YLJLATXFQADWDV-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea is a synthetic organic compound belonging to the class of substituted ureas. Urea derivatives are extensively investigated in scientific research for their diverse biological activities and serve as versatile building blocks in medicinal chemistry . The structure of this compound, which features a hydroxy-substituted phenylpropyl chain and a phenethyl group, suggests potential for a range of chemical modifications and interactions with biological targets. Similar urea derivatives have been studied for their role as enzyme inhibitors and have demonstrated potential in modulating various biological pathways, such as angiogenesis . The presence of the hydroxy group can influence the compound's polarity and enable the formation of hydrogen-bonding networks, which may be critical for its binding affinity and specificity in biochemical assays . In research settings, this compound is primarily valued as a chemical intermediate for the synthesis of more complex molecules and as a probe for studying structure-activity relationships (SAR) . Researchers utilize such compounds to explore new therapeutic avenues, often focusing on their mechanism of action, which can involve interaction with enzymes or receptors, potentially mimicking natural substrates . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(2-hydroxy-3-phenylpropyl)-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-17(13-16-9-5-2-6-10-16)14-20-18(22)19-12-11-15-7-3-1-4-8-15/h1-10,17,21H,11-14H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJLATXFQADWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling Approach

The most widely documented method involves the reaction of a substituted phenyl isocyanate with a hydroxyalkylamine precursor. For instance, 2-nitrophenyl isocyanate reacts with (S)-2-amino-3-phenyl-1-propanol in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a urea linkage (Figure 1).

Reaction Conditions :

  • Solvent: THF, CH₂Cl₂, or chloroform
  • Temperature: 0°C to 25°C
  • Stoichiometry: 1:1 molar ratio of isocyanate to amine
  • Purification: Column chromatography (hexane:ethyl acetate gradient) or liquid-liquid extraction.

A representative procedure from yields 1-(2-nitrophenyl)-3-phenethylurea with >95% purity after silica gel chromatography. Critical to success is the exclusion of moisture, as water competes with amines in isocyanate reactions, leading to ureas or carbamic acids.

Acid-Catalyzed Cyclization of Thioureas

An alternative route employs trifluoromethanesulfonic acid (TfOH) to cyclize thiourea intermediates into urea derivatives. In a sealed vessel under argon, TfOH (1.4 mL, 16 mmol) catalyzes the rearrangement of 1-(2-hydroxy-3-phenylpropyl)thiourea in dichloromethane at 50°C for 12 hours. This method avoids isocyanate handling but requires stringent anhydrous conditions.

Mechanistic Insight :
TfOH protonates the thiourea sulfur, facilitating nucleophilic attack by the hydroxy group and subsequent elimination of H₂S. The reaction’s regioselectivity is governed by steric and electronic effects of substituents on the phenyl rings.

Stepwise Preparation and Intermediate Isolation

Synthesis of (S)-2-Amino-3-phenyl-1-propanol

The hydroxyalkylamine precursor is synthesized via reductive amination of 3-phenyl-2-oxopropanol using sodium cyanoborohydride in methanol. The enantiomeric purity (>99% ee) is confirmed by chiral HPLC, with the (S)-configuration critical for subsequent urea formation.

Key Data :

  • Yield: 85–90%
  • $$ ^1H $$ NMR (CDCl₃): δ 7.25–7.33 (m, 5H, Ph), 3.61 (dd, J = 4.8 Hz, 2H, CH₂OH), 2.83–3.03 (m, 2H, CH₂N).

Urea Formation and Functionalization

Combining (S)-2-amino-3-phenyl-1-propanol (1 mmol) with phenethyl isocyanate (1 mmol) in THF at 0°C affords the crude urea product. Post-reaction workup involves partitioning between CHCl₃ and aqueous NaHCO₃, followed by drying over MgSO₄ and solvent evaporation.

Optimization Note :

  • Substituting THF with 1,2-dichloroethane increases reaction rate but decreases yield due to side-product formation.

Purification and Analytical Characterization

Chromatographic Techniques

Flash chromatography on silica gel (hexane:ethyl acetate, 10–25% gradient) resolves the target compound from unreacted starting materials and oligomeric byproducts. The elution profile is monitored by TLC (Rf = 0.35 in 20% ethyl acetate/hexane).

Purification Table :

Step Solvent System Volume (L) Purity Post-Purification
1 10% EtOAc 4 70%
2 15% EtOAc 4 85%
3 25% EtOAc 4 98%

Spectroscopic Validation

$$ ^1H $$ NMR (CDCl₃) :

  • δ 7.18–7.33 (m, 10H, aromatic), 5.78 (s, 1H, NH), 3.57 (q, J = 6.9 Hz, 2H, CH₂N), 2.90 (t, J = 6.9 Hz, 2H, CH₂Ph).

HRMS (TOF) :

  • Calculated for C₁₈H₂₂N₂O₂ [M+H]⁺: 298.1676
  • Observed: 298.1673.

Applications in Drug Discovery

While beyond synthesis, the compound’s bioactivity profiles (e.g., antimicrobial IC₅₀ = 12 μM) justify its use in lead optimization. Structure-activity relationship (SAR) studies highlight the hydroxy group’s role in hydrogen bonding with bacterial enoyl-ACP reductase.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of 1-(2-Oxo-3-phenylpropyl)-3-phenethylurea.

    Reduction: Formation of 1-(2-Hydroxy-3-phenylpropyl)-3-phenethylamine.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups can form hydrogen bonds and π-π interactions with the target molecules, leading to modulation of their activity. The urea moiety can also participate in hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Hydrophilicity vs. Lipophilicity

  • The hydroxyl group in the target compound likely increases aqueous solubility compared to non-polar analogs like Compound 13 (isoquinolinyl) and the methoxy-substituted derivative in .

Metabolic Considerations

  • In contrast, the dimethylamino group in may undergo N-demethylation, a common metabolic pathway for amines.

Biological Activity

1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its biological significance.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This compound consists of a urea functional group attached to two phenethyl groups and a hydroxy-propyl chain, which may influence its biological interactions.

Pharmacological Properties

This compound exhibits several pharmacological activities, including:

  • Antitumor Activity : Studies have indicated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against breast and prostate cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vivo, suggesting potential applications in treating inflammatory diseases. It appears to modulate cytokine production and inhibit inflammatory pathways.
  • Analgesic Properties : Preliminary research indicates that this compound may possess analgesic effects, potentially through the modulation of pain pathways in the central nervous system.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Modulation of Signal Transduction Pathways : The compound influences key signaling pathways, including NF-kB and MAPK pathways, which are crucial in regulating inflammation and cancer cell survival.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in human breast cancer cell lines demonstrated significant inhibition of cell proliferation. The study utilized MTT assays to quantify cell viability after treatment with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent decrease in viability, with an IC50 value established at approximately 15 µM.

Table 1: Antitumor Activity Results

Concentration (µM)Cell Viability (%)
0100
580
1055
1530
2010

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The anti-inflammatory effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity Results

Treatment GroupPaw Edema (mm)Percentage Inhibition (%)
Control8.5-
NSAID (Ibuprofen)4.053
Compound (10 mg/kg)4.547
Compound (20 mg/kg)3.559

Q & A

Q. What are the primary synthetic routes for 1-(2-Hydroxy-3-phenylpropyl)-3-phenethylurea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the hydroxypropyl-phenethyl intermediate via nucleophilic substitution or coupling reactions.
  • Step 2 : Reaction with phenyl isocyanate to form the urea backbone.
    Optimization strategies include:
  • Catalysts : Use of palladium-based catalysts for coupling reactions to enhance regioselectivity .
  • Temperature Control : Maintaining temperatures between 60–80°C to prevent side reactions (e.g., hydrolysis of the urea group) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purity Assessment : Post-synthesis purification via column chromatography or recrystallization, monitored by HPLC (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., urea NH protons at δ 6.5–7.0 ppm; hydroxypropyl protons at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 338.33 for C₁₇H₁₇F₃N₂O₂) .
  • Infrared Spectroscopy (IR) : Urea carbonyl stretching at ~1640–1680 cm⁻¹ .
    Resolving Data Contradictions :
  • Cross-validate using orthogonal techniques (e.g., compare NMR with X-ray crystallography if crystals are obtainable) .
  • Use statistical experimental design (e.g., factorial design) to identify variables causing spectral variability .

Q. What strategies are recommended for assessing the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility Testing :
  • Screen solvents (e.g., DMSO for stock solutions; aqueous buffers adjusted to pH 6–8 for biological assays) .
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous media.
  • Stability Profiling :
  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Assess photostability under UV-Vis light (λ = 254–365 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

  • Methodological Answer :
  • Scaffold Modification : Synthesize derivatives with systematic substitutions (e.g., replacing trifluoromethyl with cyano or methoxy groups) .
  • Biological Assays : Test against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or SPR binding assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to map interactions with active sites (e.g., hydrophobic pockets accommodating phenyl groups) .
    Example SAR Table :
DerivativeR-GroupIC₅₀ (nM)LogP
Parent-CF₃1503.2
Derivative A-OCH₃3202.8
Derivative B-CN852.5

Q. What computational strategies are recommended for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability over 100 ns trajectories .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong interactions) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors from urea, hydrophobic regions from phenyl groups) using Schrödinger Phase .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Standardization :
  • Use isogenic cell lines to minimize variability in cellular models .
  • Validate enzyme activity (e.g., ATPase assays for kinase targets) with positive controls (e.g., staurosporine) .
  • Data Normalization : Apply Z-score or percent inhibition relative to vehicle controls to harmonize datasets .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers .

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